(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It features a cyano group, a dimethylamino group, and an ethoxyphenyl group attached to a prop-2-enamide backbone
Mechanism of Action
Target of Action
Similar compounds have been shown to target specific genes responsible for reactive oxygen species (ros) generation .
Mode of Action
It’s worth noting that similar compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells .
Biochemical Pathways
The compound may affect the glutathione metabolism pathway, as suggested by the upregulation and downregulation of multiple genes involved in this pathway . The affected genes include CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B .
Result of Action
The compound may induce GSH depletion through modulation of gene expression, especially those involved in glutathione metabolism . This could lead to an increase in ROS, unfolded protein response, and cell death .
Action Environment
It’s worth noting that factors such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation can influence the generation of ros .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-ethoxyaniline, dimethylamine, and acrylonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the enamide structure. The reaction temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: This compound shares a similar enamide structure and is known for its antitumor activity through reactive oxygen species (ROS)-mediated apoptosis.
Tertiary Butyl Esters: These compounds are used in synthetic organic chemistry and share some functional group similarities with (E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-7-5-12(6-8-13)16-14(18)11(9-15)10-17(2)3/h5-8,10H,4H2,1-3H3,(H,16,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNKWUJOVDLXJD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.